

The Evolving Roles of N-terminally Truncated Neuropeptide Y Fragments: A Technical Guide

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Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant and conserved neuropeptides in the mammalian nervous system.^[1] It exerts a wide range of physiological effects, including the regulation of appetite, energy homeostasis, anxiety, and cardiovascular function, by acting on a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.^{[1][2][3]} Full-length NPY(1-36) is subject to enzymatic cleavage by proteases like dipeptidyl peptidase IV (DPP-IV), which removes the N-terminal tyrosine-proline dipeptide to generate the primary C-terminal fragment, NPY(3-36).^[4] Other fragments, such as NPY(2-36), NPY(13-36), and even shorter C-terminal peptides, are also generated through various enzymatic processes.^{[5][6]} These C-terminal fragments are not merely inactive metabolites; they exhibit distinct biological activities and receptor selectivity profiles, shifting the paradigm of NPY signaling from a single ligand-receptor system to a more complex and nuanced network. This guide provides an in-depth examination of the biological roles of NPY C-terminal fragments, focusing on their receptor selectivity, signaling pathways, and the experimental methodologies used for their characterization.

Receptor Selectivity and Biological Function of NPY C-terminal Fragments

The primary biological distinction between full-length NPY and its C-terminal fragments lies in their differential affinity for Y receptor subtypes. While NPY(1-36) can potently activate Y1 and Y5 receptors, the N-terminally truncated fragments show a marked preference for the Y2 receptor.[7][8] This shift in receptor selectivity is critical as it dictates the physiological outcome of their action.

The Y1 receptor has a reduced affinity for C-terminal fragments like NPY(2-36), NPY(3-36), and NPY(13-36).[3][6] The loss of the N-terminal residues is crucial, as this region is vital for high-affinity binding to Y1.[9] Consequently, functions primarily mediated by the Y1 receptor, such as the potent stimulation of food intake, are significantly attenuated with these fragments. [1]

Conversely, the Y2 receptor displays a high affinity for C-terminal fragments, particularly NPY(3-36) and NPY(13-36).[6][7] This makes the Y2 receptor a primary target for these truncated peptides. Peripherally administered NPY(3-36) and its analogue PYY(3-36) act as Y2 receptor agonists and have been shown to inhibit food intake, a stark contrast to the orexigenic effects of full-length NPY acting on Y1/Y5 receptors.[10][11]

The Y5 receptor can be activated by NPY(3-36), suggesting it plays a role in mediating the effects of this fragment.[7] Along with the Y1 receptor, the Y5 receptor is implicated in the regulation of feeding behavior.[1]

Shorter C-terminal fragments, such as NPY(21-36) and NPY(31-36), have been identified as products of neprilysin (NEP) activity.[5] These fragments have demonstrated neuroprotective properties, protecting neurons from amyloid- β toxicity in models of Alzheimer's disease, suggesting therapeutic potential beyond metabolic regulation.[2][5]

Quantitative Data on Receptor Binding Affinity

The binding affinities of NPY and its C-terminal fragments for various Y receptor subtypes are critical for understanding their biological function. The following table summarizes key binding affinity data (K_i , in nM) from the literature. Lower K_i values indicate higher binding affinity.

Ligand	Y1 Receptor (Ki, nM)	Y2 Receptor (Ki, nM)	Y5 Receptor (Ki, nM)
NPY(1-36)	High Affinity	High Affinity	High Affinity
NPY(2-36)	Reduced Affinity[6]	High Affinity[5]	High Affinity[5]
NPY(3-36)	Reduced Affinity[3][6]	High Affinity[6][7]	High Affinity[7]
NPY(13-36)	Reduced Affinity[3][6]	High Affinity[6]	Active[6]

Note: Specific Ki values can vary between studies and assay conditions. "High Affinity" generally implies sub-nanomolar to low nanomolar range, while "Reduced Affinity" is typically in the micromolar range.

Signaling Pathways

NPY receptors predominantly couple to Gi/o proteins.[12][13] Activation of these receptors by NPY or its C-terminal fragments leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[13][14] This is a primary mechanism through which NPY fragments exert their effects. Additionally, NPY receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[12][15][16]

Below is a diagram illustrating the canonical Gi-coupled signaling pathway activated by NPY C-terminal fragments at the Y2 receptor.

Caption: Gi-coupled signaling pathway for NPY fragments.

Experimental Protocols

Characterizing the biological activity of NPY C-terminal fragments requires a suite of specialized assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of NPY fragments for a specific Y receptor subtype.

Objective: To measure the ability of unlabeled NPY fragments (competitors) to displace a radiolabeled ligand from Y receptors expressed in cell membranes.

Materials:

- HEK293 cells stably expressing the human Y receptor of interest (e.g., Y2R).
- Cell membrane preparation buffer (e.g., Tris-HCl, MgCl₂, protease inhibitors).
- Radioligand (e.g., ¹²⁵I-PYY).
- Unlabeled NPY fragments and full-length NPY (as competitors).
- Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA).
- Scintillation fluid and a scintillation counter.

Methodology:

- Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
- Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (e.g., ¹²⁵I-PYY) to all wells.
- Competition: Add increasing concentrations of the unlabeled NPY fragment to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled NPY).
- Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for a specified time (e.g., 2 hours) at room temperature with gentle shaking.
- Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

- Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot the data and use non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (GloSensor™ Technology)

This assay measures the functional consequence of receptor activation, specifically the inhibition of cAMP production mediated by Gi-coupled receptors.[17][18]

Objective: To quantify the ability of NPY fragments to inhibit forskolin-stimulated cAMP production in live cells.

Materials:

- HEK293 cells co-expressing the Y receptor of interest and a cAMP-sensitive biosensor (e.g., pGloSensor™-22F cAMP Plasmid).[19]
- Cell culture medium.
- GloSensor™ cAMP Reagent (substrate for the biosensor).[19]
- NPY fragments and full-length NPY.
- Forskolin (an adenylyl cyclase activator).
- Luminometer.

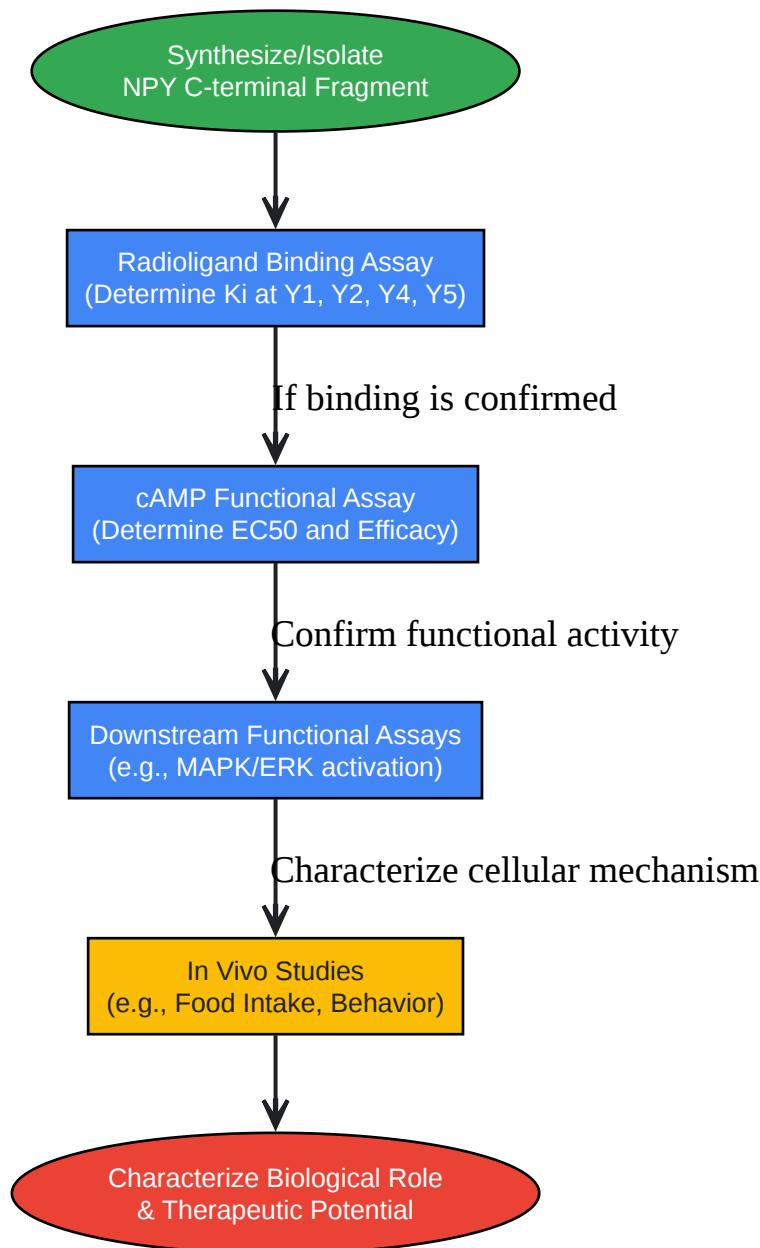
Methodology:

- Cell Preparation: Plate the engineered cells in a white, opaque 384-well plate and incubate overnight to allow for cell attachment.[20]
- Reagent Equilibration: Remove the culture medium and add the GloSensor™ cAMP Reagent dissolved in CO₂-independent medium. Incubate for 2 hours at room temperature

to load the cells with the substrate.

- Compound Addition (Antagonist Mode): To measure the effect of agonists on Gi-coupled receptors, pre-treat the cells with varying concentrations of the NPY fragment for 10-15 minutes.[\[18\]](#)
- Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels. This will produce a luminescent signal from the biosensor.
- Measurement: Immediately place the plate in a luminometer. The inhibitory effect of the NPY fragment (agonist) will be observed as a decrease in the forskolin-induced luminescence.
- Data Analysis: Record the luminescence signal. Plot the agonist concentration versus the percentage inhibition of the forskolin-stimulated signal. Use a sigmoidal dose-response curve to calculate the EC50 value (the concentration of agonist that produces 50% of the maximal inhibitory effect).

The workflow for characterizing a novel NPY fragment is depicted in the diagram below.



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Caption: General experimental workflow for NPY fragments.

Conclusion

The study of NPY C-terminal fragments has revealed a sophisticated layer of regulation within the NPY system. The generation of these fragments, which exhibit distinct receptor selectivity profiles—most notably a high affinity for the Y2 receptor—allows for a diversification of physiological responses. Fragments like NPY(3-36) can produce effects, such as the inhibition of food intake, that are opposite to those of the parent peptide, NPY(1-36).^[10] Furthermore,

the discovery of neuroprotective roles for shorter C-terminal fragments opens new avenues for therapeutic development in neurodegenerative diseases.^[5] For researchers and drug development professionals, understanding the unique pharmacology of these fragments is essential for designing selective ligands that can precisely target specific Y receptor subtypes to achieve desired therapeutic outcomes while minimizing off-target effects. The continued exploration of these peptides and their signaling pathways will undoubtedly uncover further complexities and opportunities in metabolic and neurological medicine.

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